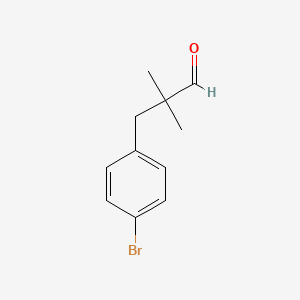
3-(4-Bromophényl)-2,2-diméthylpropanal
Vue d'ensemble
Description
3-(4-Bromophenyl)-2,2-dimethylpropanal is a chemical compound. It is related to 3-(4-Bromophenyl)propanoic acid, which has a molecular formula of C9H9BrO2 and an average mass of 229.071 Da . Another related compound is 3-(4-Bromophenyl)propanal, which has a CAS Number of 80793-25-5 and a molecular weight of 213.07 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, 3-(4-Bromophenyl)propionic acid can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde . Another paper describes the synthesis of a compound involving a 3-(4-bromophenyl) moiety .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For instance, a compound with a similar structure, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and crystallized in the monoclinic system of P21/c space group .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, 4-bromophenylacetic acid can be converted to its methyl ester by Fischer esterification, which involves refluxing it with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 3-(4-Bromophenyl)propanal has a storage temperature in the freezer and a purity of 90%. It appears as a colorless to yellow liquid .Applications De Recherche Scientifique
Activités biologiques
Un dérivé du composé, spécifiquement un dérivé de la pyrazoline, a été synthétisé et étudié pour ses activités biologiques . Ce dérivé a montré une gamme d'activités biologiques et pharmacologiques, notamment des activités antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires, antidépressives, anticonvulsivantes, antioxydantes et antitumorales .
Potentiels neurotoxiques
Le même dérivé de la pyrazoline a également été étudié pour ses potentiels neurotoxiques . L'étude s'est concentrée sur les effets du dérivé sur l'activité de l'acétylcholinestérase (AChE) et les niveaux de malondialdéhyde (MDA) dans le cerveau des alevins de truite arc-en-ciel .
Oligomères et polymères de cristal liquide
Un composé apparenté, le 3-(4-bromophényl)-5-(4-hydroxyphényl)isoxazole, a été utilisé comme élément de construction moléculaire pour les oligomères et les polymères de cristal liquide à chaîne latérale . Ces nouveaux cristaux liquides thermotropes présentent une mésophase smectique A (SmA) au-dessus d'une phase cristalline douce (CrE) .
Synthèse de dérivés de la pyrimidine
Le composé a été utilisé dans la synthèse de la 2,4,6-tris(4-N-isopropylamidinophényl)pyrimidine . Les dérivés de la pyrimidine ont un large éventail d'applications en chimie médicinale.
Agents antimicrobiens et anticancéreux
Une série de dérivés de la 4-(4-bromophényl)-thiazol-2-amine, qui pourraient potentiellement être synthétisés à partir du composé, ont été développés pour surmonter la résistance microbienne et améliorer l'efficacité et la sélectivité des agents chimiothérapeutiques contre le cancer .
Mécanisme D'action
The mechanism of action of related compounds has been explored. For example, Dexbrompheniramine, a compound with a similar structure, acts as a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRNMTYCCXUMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



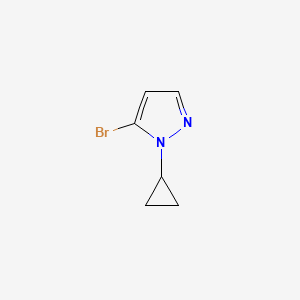

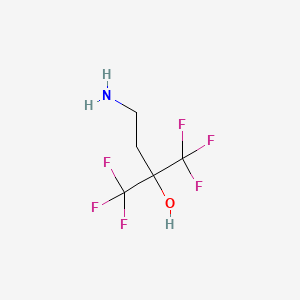
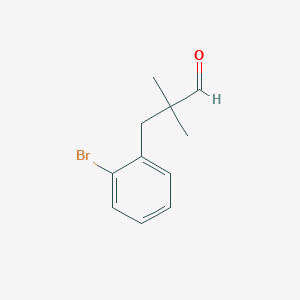


![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)
![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)

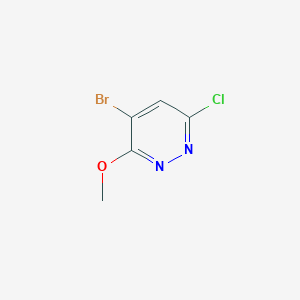

![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)

